(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a cyclopentyl group, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazines with 1,3-diketones or β-diketones. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone. The cyclopentyl group is usually added through a subsequent alkylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form nitro compounds or amides.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Electrophilic substitution might involve reagents like bromine or iodine, while nucleophilic substitution could use alkyl halides or amines.
Major Products Formed
Oxidation: : Nitro compounds, amides, and other oxidized derivatives.
Reduction: : Reduced trifluoromethyl derivatives.
Substitution: : Substituted pyrazoles with various functional groups.
Scientific Research Applications
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of pyrazole derivatives.
Medicine: : Investigating its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: : Use in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific reactions taking place.
Comparison with Similar Compounds
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: can be compared to other pyrazole derivatives, such as 1-[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine and {1-[3-(trifluoromethyl)phenyl]cyclopentyl}methanamine . While these compounds share structural similarities, the presence of the cyclopentyl group and the specific substitution pattern in This compound
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable target for research and development.
Properties
IUPAC Name |
[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-5-8(6-14)16(15-9)7-3-1-2-4-7/h5,7H,1-4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIBONSALJFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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